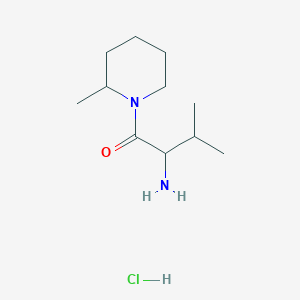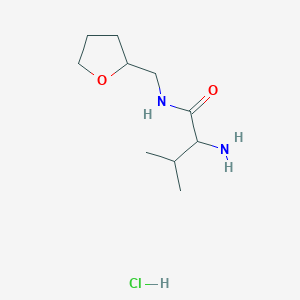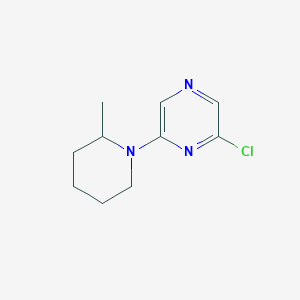
1-(3-Piperidinylmethyl)azepane dihydrochloride
説明
1-(3-Piperidinylmethyl)azepane dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a monoisotopic mass of 268.147308 Da .
Molecular Structure Analysis
The molecular structure of 1-(3-Piperidinylmethyl)azepane dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Piperidinylmethyl)azepane dihydrochloride, such as its melting point, boiling point, and density, are not provided in the available sources .科学的研究の応用
Synthesis and Chemical Properties
Intramolecular 1,3-Dipolar Cycloadditions : This compound and its derivatives, such as azepanes, are synthesized via intramolecular 1,3-dipolar cycloadditions, revealing their potential in creating complex molecular structures (Würdemann & Christoffers, 2014).
Novel Synthesis Techniques : Research shows various novel synthetic methods for creating functionalized azepanes and piperidines, indicating the compound's versatility in synthetic organic chemistry (Leemans et al., 2008).
Asymmetric Synthesis Applications : The compound has applications in asymmetric synthesis, serving as a building block for cyclic amino acids and alkaloid derivatives, important in medicinal chemistry (Kano et al., 2010).
Pharmacological Applications
Histamine H3 Receptor Ligands : Azepane derivatives have been evaluated for their binding properties at human histamine H3 receptors, demonstrating potential in developing new therapeutic agents (Łażewska et al., 2017).
Protein Kinase B Inhibition : Novel azepane derivatives are explored for protein kinase B inhibition, showcasing the compound's relevance in developing treatments for diseases like cancer (Breitenlechner et al., 2004).
Glycosidases and Glucosylceramide Transferase Inhibition : Certain azepane derivatives exhibit potent inhibition towards glycosidases and glucosylceramide transferase, important in addressing metabolic disorders and diseases like Gaucher's disease (Li et al., 2008).
Material Science and Other Applications
Catalytic Applications : The compound is used in catalytic processes, such as cobalt-catalyzed arylation and alkenylation, which are critical in the synthesis of complex organic molecules (Bassler et al., 2015).
Palladium Catalyzed C–H Arylation : It's involved in palladium-catalyzed C–H arylation of thioamides, a method important in drug discovery due to the synthesis of bioactive compounds and therapeutic agents (Jain et al., 2016).
特性
IUPAC Name |
1-(piperidin-3-ylmethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12;;/h12-13H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVAFLKVQKRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)


![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)



